molecular formula C10H8BrNO3 B187377 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one CAS No. 75822-54-7

5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

Cat. No.: B187377
CAS No.: 75822-54-7
M. Wt: 270.08 g/mol
InChI Key: GQAJPVMAVMEQQJ-UHFFFAOYSA-N
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Description

5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one is a synthetic organic compound that features a spirocyclic structure. This compound is characterized by the presence of a bromine atom, a dioxolane ring, and an indole moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other established methods.

    Spirocyclization: The dioxolane ring is introduced through a spirocyclization reaction, often involving a suitable diol and a carbonyl compound under acidic or basic conditions.

    Bromination: The final step involves the bromination of the spirocyclic intermediate using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and appropriate solvents and catalysts.

Major Products

    Oxidation: Oxidized derivatives of the indole moiety.

    Reduction: Reduced forms of the compound, potentially affecting the dioxolane ring.

    Substitution: Substituted derivatives where the bromine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Exploration as a candidate for drug development due to its unique structural features.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5’-chlorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
  • 5’-fluorospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one
  • 5’-iodospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one

Uniqueness

The uniqueness of 5’-bromospiro[1,3-dioxolane-2,3’-indol]-2’(1’H)-one lies in its specific bromine substitution, which can influence its reactivity, biological activity, and physical properties compared to its halogenated analogs.

Properties

IUPAC Name

5'-bromospiro[1,3-dioxolane-2,3'-1H-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c11-6-1-2-8-7(5-6)10(9(13)12-8)14-3-4-15-10/h1-2,5H,3-4H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQAJPVMAVMEQQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369744
Record name 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75822-54-7
Record name 5′-Bromospiro[1,3-dioxolane-2,3′-[3H]indol]-2′(1′H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75822-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-bromospiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A magnetically stirred solution of 5-bromoindoline-2,3-dione (226 g, 1.0 mol, 1 eq.), ethylene glycol (186 g, 3.0 mol, 3 eq.), p-TSA (30 g, 0.16 mol, 16 mol %) and toluene (1500 mL) was refluxed overnight using a Dean-Stark apparatus. After total consumption of 5-bromoindoline-2,3-dione, EtOAc (1500 mL) and water (1000 mL) were added to remove excess of diol. The aqueous layer was extracted twice with EtOAc (500 mL). The collected organic layers were collected, dried over Na2SO4, filtered and concentrated under reduced pressure. The yellowish solid was washed with diethyl ether to give the desired compound as a pale yellow solid (236 g, 87%). 1H NMR (400 MHz, DMSO-d6): δH 10.56 (s, 1H), 7.31-7.33 (m, 2H), 6.93 (d, J=8.0 Hz, 1H), 4.27-4.35 (m, 4H), 2.35 (s, 3H), 2.18 (s, 3H). MS (ESI) m/e [M+1]+ 270, 272.
Quantity
226 g
Type
reactant
Reaction Step One
Quantity
186 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One
Yield
87%
Customer
Q & A

Q1: What is the crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one?

A: 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one crystallizes in the monoclinic space group C2/c with the following unit cell parameters: a = 22.924 Å, b = 7.5051 Å, c = 15.274 Å, and β = 129.071°. The structure contains eight molecules per unit cell (Z = 8). []

Q2: How is the crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one stabilized?

A: The crystal structure of 5'-bromospiro[1,3-dioxolane-2,3'-indolin]-2'(1'H)-one is stabilized by a three-dimensional network of N(1)-H(N1)...O(1) hydrogen bonds. []

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